3-(3-Chlorophenyl)-1-ethylpiperazine
CAS No.:
Cat. No.: VC17726294
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2 |
|---|---|
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1-ethylpiperazine |
| Standard InChI | InChI=1S/C12H17ClN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 |
| Standard InChI Key | ULOKDMONFNPDPB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCNC(C1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(3-Chlorophenyl)-1-ethylpiperazine (C<sub>12</sub>H<sub>16</sub>ClN<sub>2</sub>) consists of a piperazine core substituted with an ethyl group at one nitrogen and a 3-chlorophenyl group at the third carbon. The piperazine ring adopts a chair conformation, with the bulky 3-chlorophenyl group inducing steric effects that influence receptor binding . The chlorine atom at the meta position of the phenyl ring enhances electron-withdrawing properties, potentially stabilizing interactions with aromatic residues in target proteins .
Table 1: Physicochemical Properties
Synthetic Pathways
The synthesis of 3-(3-chlorophenyl)-1-ethylpiperazine typically involves alkylation or nucleophilic substitution reactions. A common route includes:
-
Piperazine Alkylation: Reacting piperazine with ethyl bromide under basic conditions to yield 1-ethylpiperazine.
-
Friedel-Crafts Acylation: Introducing the 3-chlorophenyl group via electrophilic aromatic substitution, followed by reduction to achieve the final structure .
Key challenges include controlling regioselectivity during phenyl group attachment and minimizing byproducts such as N-oxide derivatives .
Pharmacological Profile
Receptor Interactions
3-(3-Chlorophenyl)-1-ethylpiperazine exhibits affinity for serotonin receptors, particularly 5-HT<sub>2C</sub> and 5-HT<sub>3</sub>. In vitro studies using radioligand binding assays demonstrate:
-
5-HT<sub>2C</sub> Agonism: Partial agonist activity (EC<sub>50</sub> = 120 nM), modulating appetite and anxiety pathways.
-
5-HT<sub>3</sub> Antagonism: Inhibits serotonin-induced ion currents (IC<sub>50</sub> = 450 nM), suggesting utility in managing nausea.
Comparatively, its ethyl group enhances lipophilicity, improving blood-brain barrier penetration over unsubstituted analogs .
Neurotransmitter Effects
The compound weakly inhibits serotonin reuptake (SERT IC<sub>50</sub> = 2.1 μM) and induces dopamine release in striatal synaptosomes . These dual mechanisms resemble those of mepiprazole, a related anxiolytic, but with reduced α<sub>1</sub>-adrenergic receptor antagonism .
Table 2: Pharmacodynamic Comparison with Analogues
| Compound | 5-HT<sub>2C</sub> EC<sub>50</sub> | SERT IC<sub>50</sub> | Dopamine Release |
|---|---|---|---|
| 3-(3-Chlorophenyl)-1-ethylpiperazine | 120 nM | 2.1 μM | Moderate |
| Mepiprazole | 85 nM (Antagonist) | 1.8 μM | Low |
| 1-[1-(3-Chlorophenyl)-ethyl]-piperazine | 95 nM (Agonist) | N/A | High |
Therapeutic Applications and Preclinical Data
Anxiety and Depression Models
In rodent studies, the compound reduces marble-burying behavior (anxiety model) by 40% at 10 mg/kg and improves forced swim test immobility times (depression model) by 35%. These effects are blocked by 5-HT<sub>2C</sub> antagonists, confirming receptor-mediated action.
Irritable Bowel Syndrome (IBS)
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing antibiotics like piperacillin, where its piperazine core facilitates β-lactamase resistance .
Neuropharmacology Probes
Researchers utilize its selective 5-HT<sub>2C</sub> activity to study feeding circuits and develop anti-obesity drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume